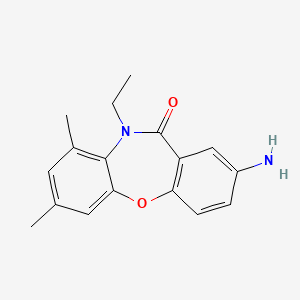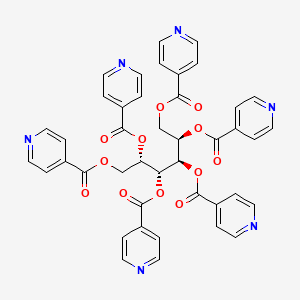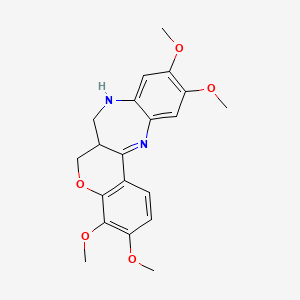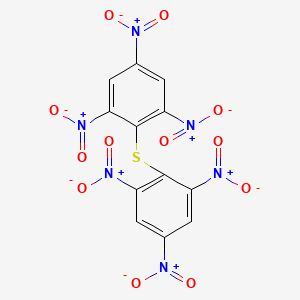![molecular formula C14H18N6O4S B12800408 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid CAS No. 6966-25-2](/img/structure/B12800408.png)
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine involves multiple steps, starting with the reaction of cyanamide with p-phenylenediamine dihydrochloride. This reaction forms an intermediate, which is then further reacted with additional reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine is unique in its chemical structure and properties, which distinguish it from other similar compounds. Some similar compounds include:
- N,N’-Dicarbamimidoyl-p-phenylenediamine
- 1,4-Diguanidino-benzene
- 2,2’-Benzene-1,4-diyldiguanidine These compounds share some structural similarities but differ in their specific chemical properties and applications .
Properties
CAS No. |
6966-25-2 |
|---|---|
Molecular Formula |
C14H18N6O4S |
Molecular Weight |
366.40 g/mol |
IUPAC Name |
2-[4-[4-(diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C14H16N6.H2O4S/c15-13(16)19-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-14(17)18;1-5(2,3)4/h1-8H,(H4,15,16,19)(H4,17,18,20);(H2,1,2,3,4) |
InChI Key |
IYKWCEFBGQSXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C(N)N)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
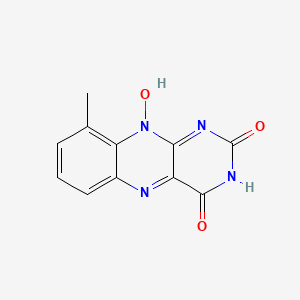
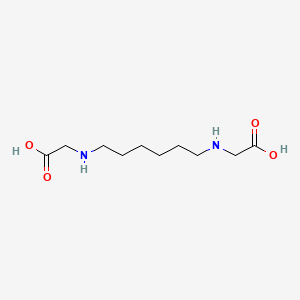


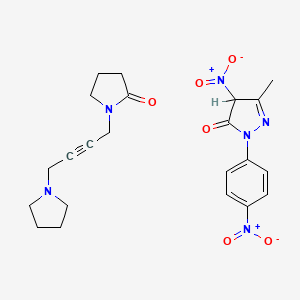
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)


